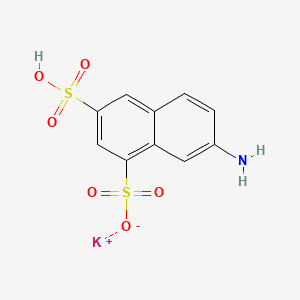

1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt is a useful research compound. Its molecular formula is C10H8KNO6S2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt (CAS Number: 303137-06-6), is a sulfonic acid derivative known for its diverse biological activities. This compound is utilized in various biochemical applications, particularly in fluorescence assays and as a reagent in enzyme studies. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C10H9KNO6S2

- Appearance : Beige powder

- Solubility : Soluble in water

- Fluorescence : Exhibits fluorescence with excitation at 310 nm and emission at 450 nm in a phosphate buffer at pH 7.0 .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it affects cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Cell Signaling Modulation : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.

Biological Activity Overview

The biological activities of this compound can be categorized based on its effects on different cell types and processes:

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with CDKs showed that the compound effectively inhibited these enzymes, leading to halted cell cycle progression in cultured cancer cells. This suggests its potential application in cancer therapeutics.

Case Study 2: Fluorescence Applications

In a biochemical assay designed to measure enzyme activity, the compound was used as a fluorescent probe. Its fluorescence properties allowed for sensitive detection of enzymatic reactions, demonstrating its utility in biochemical research .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Stability and Degradation : The compound remains stable under standard laboratory conditions but may degrade over extended periods. This stability is crucial for its application in long-term experiments.

- Dose-Dependent Effects : In animal studies, effects varied significantly with dosage; lower doses showed minimal toxicity while effectively inhibiting tumor growth .

- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, indicating its involvement in metabolic processes that could affect drug metabolism and efficacy.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉NO₆S₂K

- Molecular Weight : 341.39 g/mol

- CAS Number : 842-15-9

The compound features a naphthalene backbone with two sulfonic acid groups and an amino group, which contribute to its reactivity and solubility in water.

Chemistry

Reagent in Organic Synthesis

- 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt is utilized as a reagent in various organic synthesis reactions. It serves as a fluorescent probe for detecting specific functional groups in chemical compounds .

Fluorescent Properties

- The compound exhibits fluorescence properties, making it suitable for applications in fluorescence spectroscopy and microscopy. This is particularly useful for studying interactions between biomolecules .

Biology

Biochemical Assays

- In biochemical research, this compound is employed in assays to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins enhances the sensitivity of detection methods .

Cellular Studies

- The compound has been investigated for its effects on cellular signaling pathways, particularly those related to inflammation and cancer proliferation. It shows potential for modulating the activity of specific enzymes involved in these pathways .

Medicine

Therapeutic Potential

- Research has indicated that 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt may possess anti-inflammatory and anticancer properties. Studies are ongoing to evaluate its efficacy as a therapeutic agent .

Drug Formulation

- The compound is also explored for use in drug formulations due to its solubility and stability under physiological conditions. Its role as a stabilizer in pharmaceutical preparations enhances the bioavailability of active ingredients .

Industry

Dyes and Pigments

- In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical structure allows for the formation of vibrant colors used in textiles and plastics .

Water Treatment

- The compound has applications in environmental remediation, particularly in water treatment processes where it aids in the removal of contaminants through adsorption mechanisms .

Case Studies

Propriétés

Numéro CAS |

842-15-9 |

|---|---|

Formule moléculaire |

C10H8KNO6S2 |

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

potassium;6-amino-4-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO6S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |

Clé InChI |

GOPRYBNRWIBTIH-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.[K+] |

SMILES canonique |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[K+] |

Key on ui other cas no. |

842-15-9 |

Pictogrammes |

Irritant |

Numéros CAS associés |

86-65-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.